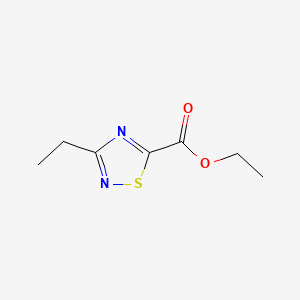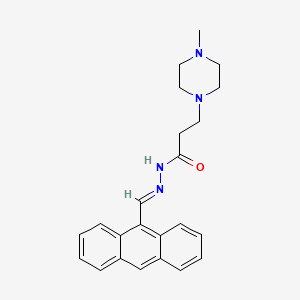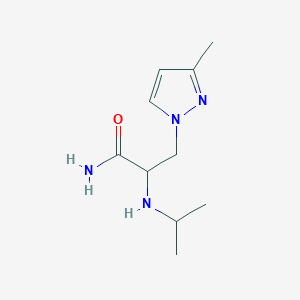
Ethyl3-ethyl-1,2,4-thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted green synthetic methodologies, which offer shorter reaction times and easier work-up procedures. These methods produce ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate in moderate-to-good yields .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives, such as:
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity and reactivity.
1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole core but differ in the position and nature of substituents, affecting their chemical and biological properties.
The uniqueness of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives.
Eigenschaften
Molekularformel |
C7H10N2O2S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-5-8-6(12-9-5)7(10)11-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
BYTZHFCHMBTKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NSC(=N1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)













